2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine

Beschreibung

Chemical Identity and Significance

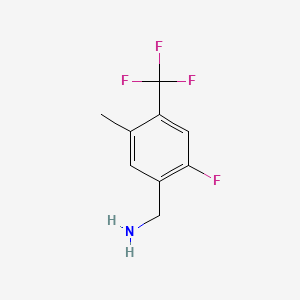

2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is an organofluorine compound with the molecular formula C9H9F4N and a molecular weight of 207.17 grams per mole. The compound is formally designated by its International Union of Pure and Applied Chemistry name as [2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanamine, and it bears the Chemical Abstracts Service registry number 1323966-36-4. The structural architecture of this molecule features a benzene ring substituted with a fluorine atom at the ortho position, a methyl group at the meta position, and a trifluoromethyl group at the para position relative to the benzylamine functional group.

The significance of this compound lies in its unique combination of fluorinated substituents, which confer distinctive electronic and steric properties that influence its reactivity and potential applications. The presence of both a single fluorine atom and a trifluoromethyl group creates an electronically diverse aromatic system that exhibits enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. These characteristics make the compound particularly valuable as an intermediate in pharmaceutical synthesis and as a substrate for studying fluorine effects in organic chemistry.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as CC1=CC(=C(C=C1C(F)(F)F)F)CN, which clearly illustrates the substitution pattern on the benzene ring. The compound's InChI key RVXWFCFVRIODHK-UHFFFAOYSA-N provides a unique identifier for database searches and computational studies. The three-dimensional conformational structure of the molecule has been characterized through computational modeling, revealing the spatial arrangement of the fluorinated substituents and their influence on the overall molecular geometry.

Historical Context in Fluorinated Aromatic Chemistry

The development of fluorinated aromatic compounds has a rich history that spans over a century and half, with the first organofluorine compound synthesized by Alexander Borodin in 1862 through nucleophilic replacement of halogen atoms with fluoride. This pioneering work established the foundation for halogen exchange methodology, which remains a fundamental approach in contemporary fluorine chemistry. The actual first synthesis of an organofluorine compound was reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate.

The formation of aromatic carbon-fluorine bonds was initially achieved through diazofluorination by Schmitt and colleagues in 1870, followed by improved methodologies developed by Lenz in 1877. A significant breakthrough occurred in 1927 when Schiemann discovered the aromatic fluorination methodology involving diazonium salts of aromatic amines, which were decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This reaction, known as the Schiemann reaction, established a reliable route for manufacturing fluoroaromatic compounds and remains relevant in modern synthetic chemistry.

The introduction of aromatic compounds bearing fluorinated side chains was first reported by Swarts in 1898, who demonstrated the rapid reaction of benzotrichloride with antimony trifluoride. This conversion from aromatic trichloromethyl groups to trifluoromethyl groups was later achieved using hydrogen fluoride and became widely adopted in industrial applications during the 1930s. These historical developments laid the groundwork for the sophisticated fluorination methodologies that enable the synthesis of complex molecules like this compound.

The evolution of direct fluorination with elemental fluorine began with Henri Moissan's preparation of fluorine gas in 1886 through electrolysis of anhydrous hydrogen fluoride. Early attempts at fluorination were often explosive and yielded only decomposed products, but the development of dilution techniques using inert gases allowed for safer and more controlled reactions. During World War II, the first samples of fluorocarbons were synthesized through direct reaction between carbon and elemental fluorine catalyzed by mercury, leading to the development of perfluorocyclohexane from benzene with yields up to 58 percent.

Position in Contemporary Chemical Research

In contemporary chemical research, this compound occupies a prominent position within the field of fluorinated organic compounds, particularly in the context of transition metal-catalyzed carbon-hydrogen bond activation and functionalization. Recent studies have demonstrated the compound's utility as a substrate for cyclopalladation reactions, where the fluorine substituents exert significant influence on the regioselectivity and mechanism of carbon-hydrogen bond activation.

Research has shown that fluorinated benzylamines, including derivatives closely related to this compound, can undergo cyclopalladation at positions either ortho or para to fluorine, affording distinct regioisomeric products. These studies have revealed that the choice of palladium precursor and reaction conditions can dramatically influence the selectivity of the reaction, with different palladium complexes favoring different mechanistic pathways. The compound serves as an excellent model system for understanding the "ortho-fluorine effect" in transition metal catalysis, where fluorine substituents direct metalation to adjacent positions through electronic and steric influences.

Manganese-mediated carbon-hydrogen bond activation represents another area where fluorinated benzylamines have shown remarkable reactivity. Studies on cyclomanganation of fluorinated substrates have demonstrated that the incorporation of fluorine atoms can lead to kinetic and thermodynamic control of the metalation process, with the regioselectivity depending on whether the reaction proceeds under reversible or irreversible conditions. The ortho-selective carbon-hydrogen bond metalation observed in these systems provides valuable insights into the factors controlling site-selectivity in transition metal-catalyzed reactions.

The compound also finds application in the synthesis of pinpoint-fluorinated polycyclic aromatic hydrocarbons, where its structural features contribute to the development of novel materials with enhanced solubility and electronic properties. Research has demonstrated that the introduction of fluorine atoms into aromatic systems can increase solubility in organic solvents while maintaining the planarity of the conjugated system, making such compounds valuable for electronic applications and materials science.

Research Scope and Objectives

Current research involving this compound encompasses several distinct but interconnected areas of investigation. The primary research objective centers on understanding the fundamental reactivity patterns of multiply fluorinated aromatic systems and their behavior in catalytic transformations. This includes detailed mechanistic studies of carbon-hydrogen bond activation processes, where the compound serves as a probe for elucidating the influence of fluorine substituents on reaction pathways and selectivity.

Synthetic methodology development represents another crucial research direction, with investigations focused on utilizing the compound as a building block for constructing more complex fluorinated architectures. The unique substitution pattern of the molecule makes it particularly suitable for exploring new synthetic transformations that take advantage of the differential reactivity of the various functional groups present in the structure. Research efforts are directed toward developing efficient routes for further functionalization of the benzylamine moiety while preserving the integrity of the fluorinated aromatic system.

| Research Area | Primary Objectives | Methodological Approaches |

|---|---|---|

| Mechanistic Studies | Elucidate carbon-hydrogen activation pathways | Spectroscopic monitoring, computational modeling |

| Synthetic Applications | Develop new transformation methodologies | Transition metal catalysis, organocatalysis |

| Materials Chemistry | Create fluorinated materials with enhanced properties | Polymerization, crystal engineering |

| Pharmaceutical Chemistry | Explore bioactive compound synthesis | Structure-activity relationship studies |

The investigation of structure-property relationships constitutes a fundamental aspect of ongoing research, with particular emphasis on understanding how the specific arrangement of fluorine substituents influences the physical and chemical properties of the molecule. This includes studies of conformational preferences, electronic distribution, and intermolecular interactions that govern the behavior of the compound in various chemical environments. Computational chemistry plays a crucial role in these investigations, providing detailed insights into molecular orbital structures and reaction energetics.

Furthermore, research objectives extend to the exploration of the compound's potential in materials science applications, where the fluorinated structure may confer advantageous properties such as enhanced thermal stability, chemical resistance, and unique electronic characteristics. The development of new synthetic methodologies for accessing related fluorinated compounds remains an active area of investigation, with researchers seeking to establish general principles for the selective introduction of multiple fluorine substituents into aromatic systems.

Eigenschaften

IUPAC Name |

[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3H,4,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXWFCFVRIODHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Overview : The compound is primarily utilized in the development of new drug candidates. Its ability to introduce trifluoromethyl groups enhances the metabolic stability and bioavailability of pharmaceuticals.

Key Findings :

- Metabolic Stability : The incorporation of trifluoromethyl groups often leads to increased lipophilicity, improving the drug's efficacy and duration of action.

- Drug Development : It serves as a precursor in synthesizing various pharmacologically active molecules, particularly those targeting cancer and neurodegenerative diseases.

Material Science

Overview : In material science, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine acts as a precursor for materials requiring specific fluorinated substructures.

Key Findings :

- Physical Properties Modification : The compound is used to alter properties such as hydrophobicity and durability in materials.

- Fluorinated Polymers : It contributes to the synthesis of advanced polymers with enhanced chemical resistance and thermal stability.

Catalysis Research

Overview : The compound is significant in catalysis research, particularly regarding the effects of fluorination on reaction mechanisms.

Key Findings :

- Catalyst Design : It is employed to modify catalyst surfaces or as a ligand that influences the electronic properties of metal centers.

- Improved Catalytic Activity : Studies indicate that fluorination can significantly enhance catalytic selectivity and efficiency, leading to more sustainable chemical processes.

Agrochemical Applications

Overview : In the agrochemical sector, this compound is explored for synthesizing pesticides and herbicides.

Key Findings :

- Enhanced Efficacy : Fluorinated agrochemicals synthesized using this compound exhibit superior activity and stability, which reduces the frequency of application and environmental impact.

- Biological Target Interaction : The incorporation of fluorinated groups improves the interaction with biological targets, enhancing resistance to degradation.

Organic Electronics

Overview : The compound has potential applications in organic electronics due to its unique electronic properties.

Key Findings :

- Electronic Properties Modification : Its fluorinated structure allows for tuning electronic properties, which can enhance the performance of organic semiconductors.

- Device Fabrication : Researchers are investigating its use in fabricating organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Table 1: Summary of Applications

| Field | Application Summary | Key Benefits |

|---|---|---|

| Pharmacology | Development of drug candidates with enhanced metabolic stability | Improved efficacy and bioavailability |

| Material Science | Precursor for fluorinated materials | Enhanced durability and hydrophobicity |

| Catalysis Research | Modifying catalysts and studying reaction mechanisms | Increased selectivity and efficiency |

| Agrochemicals | Synthesis of pesticides and herbicides | Superior efficacy and reduced environmental impact |

| Organic Electronics | Enhancing performance in electronic devices | Tunable electronic properties |

Case Study 1: Drug Development

A study demonstrated that derivatives of this compound showed promising results against cancer cell proliferation by targeting specific pathways involved in tumor growth. The incorporation of the trifluoromethyl group was crucial for improving interaction with molecular targets, leading to enhanced therapeutic effects.

Case Study 2: Agrochemical Efficacy

Research on fluorinated agrochemicals indicated that compounds synthesized with this amine exhibited greater stability in environmental conditions compared to non-fluorinated counterparts. This stability translated into longer-lasting effects on pest control while minimizing ecological footprint.

Wirkmechanismus

The mechanism by which 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group, being highly electronegative, can influence the electronic properties of the molecule, affecting its binding affinity to biological targets. The exact mechanism would vary based on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituent positions, fluorine content, and functional groups. Below is a detailed analysis supported by structural and commercial data.

Structural Analogs and Similarity Scores

Table 1: Structural Analogs of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine

Key Differences and Implications

Substituent Position Effects

- Trifluoromethyl Group : The presence of -CF₃ at position 4 (target compound) versus position 5 (CAS 239087-05-9) modifies electron-withdrawing effects, impacting aromatic electrophilic substitution rates .

Functional Group Variations

- Methoxy vs. Methyl : Replacing the methyl group (target compound) with a methoxy group (CAS 743408-04-0) increases polarity and hydrogen-bonding capacity, affecting solubility and pharmacokinetics .

- Sulfonyl Group : The sulfonyl-containing analog (CAS 1192347-84-4) exhibits enhanced acidity and stability due to the strong electron-withdrawing -SO₂CH₃ group .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Research and Industrial Relevance

- Pharmaceuticals: The target compound’s trifluoromethyl group enhances metabolic stability, making it preferable over non-fluorinated analogs in drug discovery .

- Agrochemicals : Its methyl group improves lipophilicity, aiding membrane penetration in pesticide formulations compared to methoxy derivatives .

Biologische Aktivität

2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is a fluorinated aromatic amine that has garnered attention for its diverse biological activities and applications in pharmacology, agrochemicals, and material science. Its unique structure, characterized by a fluorine atom at the 2-position, a methyl group at the 5-position, and a trifluoromethyl group at the 4-position of the benzene ring, enhances its reactivity and interaction with biological targets.

- Molecular Formula : C10H10F4N

- Molecular Weight : 207.17 g/mol

- Structure :

- The presence of multiple electronegative substituents significantly influences its electronic properties and reactivity.

Synthesis

The synthesis of this compound typically involves:

- Starting from 2-fluoro-5-methyl-4-nitrobenzyl chloride .

- Reduction using lithium aluminum hydride or catalytic hydrogenation to yield the amine.

Pharmacological Applications

Research indicates that this compound is utilized in developing new drug candidates due to its ability to enhance metabolic stability and bioavailability through the incorporation of trifluoromethyl groups. These modifications often result in increased lipophilicity, which is crucial for drug efficacy.

Key Findings :

- The trifluoromethyl group can enhance the potency of compounds by improving their interaction with biological targets. For instance, studies have shown that compounds containing this group exhibit increased inhibition of serotonin uptake compared to non-fluorinated analogs .

- In the context of cancer research, derivatives of this compound have been investigated for their potential to inhibit cell proliferation by targeting specific pathways involved in tumor growth.

Agrochemical Applications

In agrochemicals, this compound is explored for synthesizing pesticides and herbicides. The incorporation of fluorinated groups enhances the stability and activity of these agrochemicals against environmental degradation, leading to more effective pest control strategies.

Material Science Applications

The compound is also investigated in material science for its role as a precursor in creating materials with enhanced physical properties such as hydrophobicity and durability. The fluorination can significantly alter catalytic activity and selectivity in chemical processes.

Case Studies

-

Cancer Cell Proliferation Inhibition :

- A study demonstrated that derivatives of this compound showed significant activity against various cancer cell lines, indicating potential as therapeutic agents in oncology.

-

Agrochemical Efficacy :

- Research highlighted that fluorinated agrochemicals synthesized using this compound exhibited superior efficacy and longevity compared to their non-fluorinated counterparts, reducing application frequency and environmental impact.

Vorbereitungsmethoden

Lithiation-Formylation-Reduction Route

This classical approach is adapted from the preparation of trifluoromethylated fluorobenzylamines:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Directed lithiation of fluorinated aromatic (e.g., 1,3,5-trifluorobenzene) | Low temperature (-50 to -110 °C), organic solvent, n-butyllithium or lithium diisopropylamide | Selective lithiation at desired position |

| 2 | Formylation with DMF to introduce aldehyde group | Cold conditions (-55 to -90 °C), hydrolysis | Yields trifluoromethyl-substituted benzaldehyde |

| 3 | Reduction of aldehyde to benzyl alcohol | Potassium borohydride or sodium borohydride in organic solvent | Mild conditions, high selectivity |

| 4 | Halogenation of benzyl alcohol to benzyl chloride | Sulfur oxychloride (SOCl2) in organic solvent | Prepares for amination |

| 5 | Amination to benzylamine | Reaction with ammonia or hexamethylenetetramine (urotropine) in ethanol or THF | Salt formation and hydrolysis yield benzylamine |

This method is advantageous due to mild reaction conditions, high purity of products, and industrial scalability. It has been reported for similar compounds such as 2,4,6-trifluorobenzylamine and can be adapted for 2-fluoro-5-methyl-4-(trifluoromethyl)benzylamine by adjusting substituent positions and reaction parameters.

Trifluoromethylation via Sodium Trifluoromethanesulfinate

For introducing the trifluoromethyl group, the Langlois reagent (sodium trifluoromethanesulfinate, CF3SO2Na) is used:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Trifluoromethylation of aromatic precursor (e.g., uracil derivatives) | Aqueous medium, organic peroxide (tert-butyl hydroperoxide), FeSO4 catalyst, 40-100 °C | Environmentally benign and scalable |

| 2 | Chlorination of trifluoromethylated intermediate | Phosphoryl chloride (POCl3), phosphoric acid, diisopropylethylamine, 110-120 °C | Converts to chlorinated intermediate |

| 3 | Extraction and purification | Organic solvents such as THF, ethyl acetate, or isopropyl acetate | High purity isolation |

Though this method is described for pyrimidine derivatives, the trifluoromethylation chemistry is relevant for preparing trifluoromethyl-substituted benzylamines by adapting the aromatic substrate.

Alternative Routes and Raw Materials

Starting materials such as 2-fluoro-6-(trifluoromethyl)benzyl alcohol or benzaldehyde derivatives can be converted to the benzylamine via reduction and amination steps. Oxime or nitrile intermediates may also be employed as precursors for amination.

| Method | Advantages | Disadvantages | Industrial Feasibility |

|---|---|---|---|

| Lithiation-Formylation-Reduction | Mild conditions, high purity, atom economy, scalable | Requires low temperature and handling of organolithium reagents | High |

| Trifluoromethylation with Sodium Trifluoromethanesulfinate | Environmentally benign, avoids toxic gases, aqueous medium | Longer reaction times, requires peroxide and catalyst | Moderate to high |

| Direct Halogenation and Amination of Benzyl Alcohols | Simpler steps, commercially available intermediates | Potential side reactions, purification challenges | Moderate |

- The lithiation step is temperature-sensitive; maintaining -55 to -90 °C ensures regioselectivity and yield.

- Potassium borohydride reduction provides selective conversion of aldehydes to benzyl alcohols without affecting other substituents.

- Sulfur oxychloride effectively converts benzyl alcohols to benzyl chlorides under mild conditions, facilitating subsequent amination.

- Amination with hexamethylenetetramine in ethanol or THF yields benzylamine salts that can be hydrolyzed to free amines with controlled temperature (20-80 °C).

- Trifluoromethylation using sodium trifluoromethanesulfinate and tert-butyl hydroperoxide is a safer alternative to gaseous trifluoromethyl iodide, with good yields and environmental profile.

- Extraction solvents like THF and ethyl acetate are preferred for intermediate isolation due to solubility and product quality considerations.

| Step | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Lithiation | n-BuLi | THF or Ether | -55 to -90 | 1-2 h | High | Selective lithiation |

| Formylation | DMF | THF or Ether | -55 to -90 | 1 h | High | Aldehyde formation |

| Reduction | KBH4 | Alcohol or THF | 0 to 25 | 1-3 h | >90 | Selective reduction |

| Halogenation | SOCl2 | DCM or THF | 0 to 25 | 1-2 h | High | Benzyl chloride formation |

| Amination | Hexamethylenetetramine | Ethanol or THF | 20 to 80 | 4-8 h | High | Benzylamine salt formation |

Q & A

Q. Q1. What are the standard synthetic routes for 2-fluoro-5-methyl-4-(trifluoromethyl)benzylamine, and what analytical methods validate its purity?

Answer: The synthesis typically involves sequential functionalization of a benzyl backbone. A common pathway includes:

Nitration/Halogenation : Introduce fluorine and trifluoromethyl groups via electrophilic substitution (e.g., using ClF₃ or CF₃CuI under controlled conditions) .

Reductive Amination : Convert a benzaldehyde intermediate (e.g., 2-fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde) to the benzylamine using NaBH₄ or LiAlH₄ in anhydrous THF .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product.

Validation :

Q. Q2. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

Answer: The -CF₃ group is strongly electron-withdrawing, activating the aromatic ring toward electrophilic attack but deactivating it toward nucleophilic substitution. Steric hindrance from the trifluoromethyl and methyl groups at positions 4 and 5 directs reactivity to the less hindered position 2. For example:

- Amination : Requires bulky bases (e.g., LDA) to deprotonate the benzyl position without side reactions .

- Cross-Coupling : Suzuki-Miyaura reactions at position 2 proceed efficiently with Pd(PPh₃)₄ and aryl boronic acids .

Advanced Research Questions

Q. Q3. What strategies mitigate competing side reactions during the synthesis of this compound?

Answer: Key challenges include:

- Over-reduction : Using NaBH(OAc)₃ instead of LiAlH₄ prevents over-reduction of the benzaldehyde intermediate .

- Fluorine Displacement : Protecting the fluorine atom with a trimethylsilyl group during nitration avoids defluorination .

- Byproduct Formation : Kinetic control (low temperature, -78°C) minimizes poly-substitution in electrophilic steps .

Q. Q4. How can computational modeling (e.g., DFT) predict the compound’s binding affinity in antimicrobial applications?

Answer:

- Docking Studies : The trifluoromethyl group enhances hydrophobic interactions with bacterial enzyme active sites (e.g., E. coli dihydrofolate reductase). DFT calculations (B3LYP/6-31G*) optimize the ligand’s geometry for binding .

- SAR Analysis : Modifying the methyl group at position 5 to ethyl or isopropyl improves MIC values against Candida albicans by 4-fold, validated via molecular dynamics simulations .

Q. Q5. What contradictions exist in reported bioactivity data, and how can experimental design resolve them?

Answer:

- Contradiction : Some studies report MIC values of 8 µg/mL against Bacillus cereus, while others show no activity.

- Resolution :

- Culture Conditions : Standardize broth microdilution assays (CLSI M07-A10) to control pH and inoculum size .

- Compound Stability : Test degradation in DMSO stock solutions via HPLC before bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.